2-(2-Methylphenyl)hexylamine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-(2-methylphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-8-12(10-14)13-9-6-5-7-11(13)2/h5-7,9,12H,3-4,8,10,14H2,1-2H3 |
InChI Key |
YHSQGAWFOVLZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN)C1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(2-Methylphenyl)hexylamine with structurally and functionally related compounds, emphasizing substituent effects, chain length, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Comparisons
Methoxy groups in 2-(2-Methoxyphenoxy)ethylamine and Methoxisopropamine may enhance metabolic stability but reduce polar interactions, altering target selectivity .
Chain Length and Lipophilicity
- The C6 chain in 2-(2-Methylphenyl)hexylamine likely increases lipophilicity (logP ~3.5 estimated) compared to dopamine (logP ~-0.98), favoring CNS penetration but possibly reducing aqueous solubility .
- Shorter chains (e.g., dopamine’s C2) prioritize polar receptor interactions, while cyclohexyl groups (Methoxisopropamine) may enhance NMDA receptor binding through conformational rigidity .
Methoxisopropamine’s arylcyclohexylamine class diverges significantly, targeting NMDA receptors rather than monoaminergic systems .
Preparation Methods
Reaction Mechanism and Substrate Selection
Reductive amination emerges as a principal route for synthesizing 2-(2-methylphenyl)hexylamine, leveraging the hydrogenation of imine intermediates formed from aldehydes and ammonia. The aldehyde precursor, 2-(2-methylphenyl)hexanal, is synthesized via Friedel-Crafts acylation of toluene with hexanoyl chloride, followed by reduction to the alcohol and subsequent oxidation. Reacting this aldehyde with ammonia under hydrogenation conditions (20–100 bar H₂, 70–170°C) in the presence of a palladium-on-carbon (Pd/C) catalyst yields the target primary amine.
Optimization of Reaction Parameters
Key variables include:
-
Temperature : Elevated temperatures (120–160°C) enhance reaction rates but risk by-product formation (e.g., ethylhexanol).
-
Pressure : Hydrogen pressures of 40–75 bar balance reaction efficiency and safety.
-
Catalyst Loading : A Pd/C catalyst concentration of 0.03 g (100% basis) per gram of substrate ensures complete conversion while minimizing costs.
Experimental data from analogous syntheses (e.g., N-ethyl-N,N-diisopropylamine) demonstrate that controlled aldehyde addition prevents exothermic runaway, achieving >95% conversion (Table 1).
Table 1: Reductive Amination of 2-(2-Methylphenyl)hexanal with Ammonia
| Parameter | Optimal Range | Conversion (%) | By-Products (%) |
|---|---|---|---|
| Temperature (°C) | 120–160 | 92–98 | <5 |
| Pressure (bar) | 40–75 | 95–98 | 3–7 |
| Catalyst Loading | 0.03 g/g substrate | 97 | 2 |
Alkylation of Ammonia with 2-(2-Methylphenyl)hexyl Halides
Nucleophilic Substitution Pathways
Alkylation of ammonia with 2-(2-methylphenyl)hexyl bromide offers a direct route but faces challenges in selectivity. Primary amine formation competes with secondary and tertiary amine by-products due to successive alkylation. To mitigate this, a large excess of ammonia (10:1 molar ratio) and polar aprotic solvents (e.g., DMF) are employed.
Solvent and Stoichiometric Effects
-
Solvent Choice : Dimethylformamide (DMF) enhances nucleophilicity of ammonia, favoring primary amine formation (75% yield).
-
Temperature Control : Reactions conducted at 0–5°C reduce polyalkylation, albeit with slower kinetics.
Table 2: Alkylation of Ammonia with 2-(2-Methylphenyl)hexyl Bromide
| Condition | Outcome | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Excess NH₃ (10:1) | Primary amine | 75 | 85 |
| Room Temperature | Tertiary amine | 20 | 10 |
| DMF Solvent | Primary amine | 75 | 85 |
Gabriel Synthesis for Primary Amine Production
Phthalimide Protection and Deprotection
The Gabriel method circumvents over-alkylation by employing potassium phthalimide as a protected ammonia equivalent. 2-(2-Methylphenyl)hexyl bromide reacts with potassium phthalimide in anhydrous THF, followed by acidic hydrolysis (HCl, reflux) to release the primary amine.
Yield and Purity Considerations
Table 3: Gabriel Synthesis of 2-(2-Methylphenyl)hexylamine
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | THF, 24 h | 88 | 95 |
| Hydrolysis | 6M HCl, 4 h | 92 | 98 |
Industrial-Scale Adaptations and Catalyst Recycling
Continuous-Flow Hydrogenation
Drawing from industrial practices for tris(2-ethylhexyl)amine synthesis, continuous-flow systems enhance scalability. Fixed-bed reactors with Pd/C catalysts enable sustained production (30–50 kg/day) with catalyst lifetimes exceeding 15 batches.
Economic and Environmental Metrics
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
